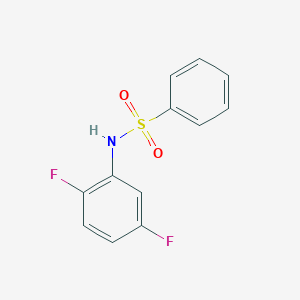
N-mesityl-3-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-mesityl-3-(2-nitrophenyl)acrylamide, also known as MNMA, is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound belongs to the family of acrylamide derivatives and has been studied for its potential applications in various fields, including drug discovery and material science.
Mechanism of Action
The mechanism of action of N-mesityl-3-(2-nitrophenyl)acrylamide involves the inhibition of enzymes, specifically histone deacetylases. This inhibition leads to the alteration of gene expression, which can have various effects on cellular processes. N-mesityl-3-(2-nitrophenyl)acrylamide has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-mesityl-3-(2-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. Inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth. N-mesityl-3-(2-nitrophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the antibacterial and antifungal properties of N-mesityl-3-(2-nitrophenyl)acrylamide make it a potential candidate for the treatment of infections.
Advantages and Limitations for Lab Experiments
The advantages of using N-mesityl-3-(2-nitrophenyl)acrylamide in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, N-mesityl-3-(2-nitrophenyl)acrylamide has certain limitations, including its low solubility in water and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of N-mesityl-3-(2-nitrophenyl)acrylamide. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. N-mesityl-3-(2-nitrophenyl)acrylamide could also be further studied for its potential applications in cancer therapy, as well as in material science for the development of new materials with unique properties.
Conclusion:
In conclusion, N-mesityl-3-(2-nitrophenyl)acrylamide is a promising compound with potential applications in various fields, including drug discovery and material science. Its unique properties and mechanism of action make it an interesting target for further research, and its potential applications in the treatment of diseases and the development of new materials make it an important compound to study.
Synthesis Methods
N-mesityl-3-(2-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of mesitylene with nitrobenzene, followed by the addition of acryloyl chloride. The final product is obtained through purification and recrystallization. This synthesis method has been optimized by various research groups, resulting in high yields and purity of N-mesityl-3-(2-nitrophenyl)acrylamide.
Scientific Research Applications
N-mesityl-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in various diseases, including cancer and neurodegenerative disorders. N-mesityl-3-(2-nitrophenyl)acrylamide has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-10-13(2)18(14(3)11-12)19-17(21)9-8-15-6-4-5-7-16(15)20(22)23/h4-11H,1-3H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLBESYWMFDTBX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)


![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)


![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)
